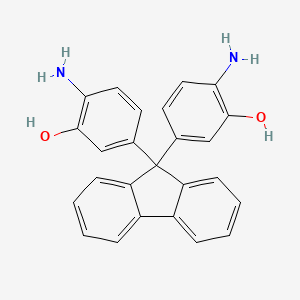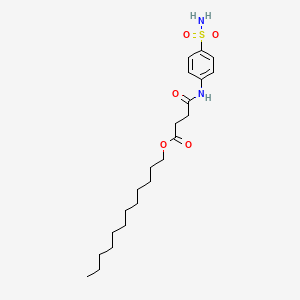
Dodecyl 4-oxo-4-(4-sulfamoylanilino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl 4-oxo-4-(4-sulfamoylanilino)butanoate is a synthetic organic compound with the molecular formula C22H36N2O5S It is characterized by the presence of a dodecyl ester group, a 4-oxo-4-(4-sulfamoylanilino)butanoate moiety, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 4-oxo-4-(4-sulfamoylanilino)butanoate typically involves the esterification of 4-oxo-4-(4-sulfamoylanilino)butanoic acid with dodecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can further optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecyl 4-oxo-4-(4-sulfamoylanilino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Dodecyl 4-oxo-4-(4-sulfamoylanilino)butanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dodecyl 4-oxo-4-(4-sulfamoylanilino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt biological pathways and exert therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Azanium, 4-oxo-4-(4-sulfamoylanilino)butanoate
- 2-Hydroxyethylazanium, 4-oxo-4-(4-sulfamoylanilino)butanoate
- Bis(hydroxymethyl)azanium, 4-oxo-4-(4-sulfamoylanilino)butanoate
- Diethyl(2-hydroxyethyl)azanium, 4-oxo-4-(4-sulfamoylanilino)butanoate
- 4-Oxo-4-(4-sulfamoylanilino)butanoate, piperidin-1-ium
Uniqueness
Dodecyl 4-oxo-4-(4-sulfamoylanilino)butanoate is unique due to its specific ester and sulfonamide groups, which confer distinct chemical and biological properties. Its long dodecyl chain enhances its lipophilicity, making it more suitable for applications involving lipid membranes or hydrophobic environments .
Eigenschaften
CAS-Nummer |
163300-38-7 |
|---|---|
Molekularformel |
C22H36N2O5S |
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
dodecyl 4-oxo-4-(4-sulfamoylanilino)butanoate |
InChI |
InChI=1S/C22H36N2O5S/c1-2-3-4-5-6-7-8-9-10-11-18-29-22(26)17-16-21(25)24-19-12-14-20(15-13-19)30(23,27)28/h12-15H,2-11,16-18H2,1H3,(H,24,25)(H2,23,27,28) |
InChI-Schlüssel |
UBLVRQNTRDRPBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silane](/img/structure/B14276854.png)
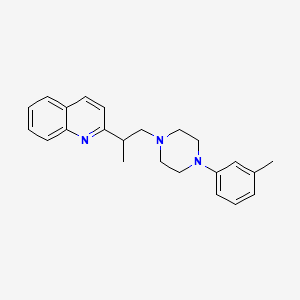

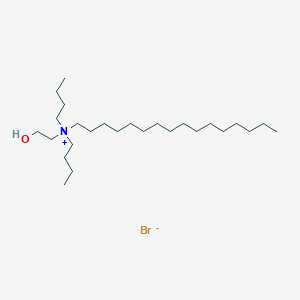
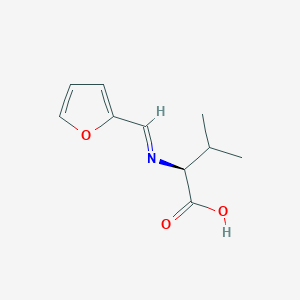
![tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B14276892.png)
![3-[Bis(3-methylbutyl)amino]phenol](/img/structure/B14276895.png)
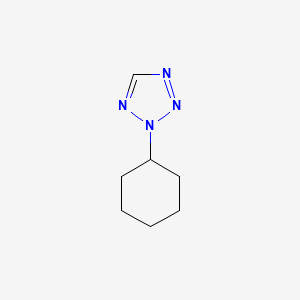
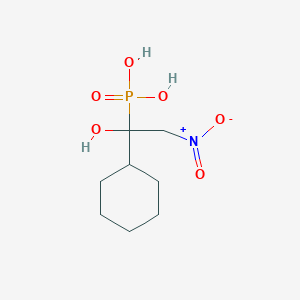
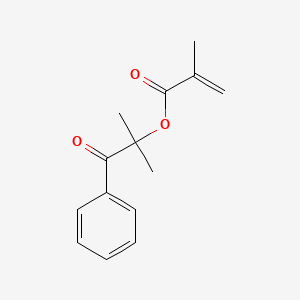

![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-nitrophenyl)-](/img/structure/B14276913.png)
![2-[(2-Hydroxypropyl)(phenyl)amino]propan-1-ol](/img/structure/B14276920.png)
